Cas no 1135225-77-2 (methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride)
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride Propiedades químicas y físicas
Nombre e identificación
-
- Thieno[2,3-c]pyridine-3-carboxylic acid, 2-[(cyclohexylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-, methyl ester, hydrochloride (1:1)
- MLS001066665
- F0526-0693
- 1135225-77-2
- methyl 2-(cyclohexanecarbonylamino)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
- methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
- SMR000640794
- methyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- CHEMBL1603298
- AKOS026677987
- methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride
-
- Renchi: 1S/C18H26N2O3S.ClH/c1-3-20-10-9-13-14(11-20)24-17(15(13)18(22)23-2)19-16(21)12-7-5-4-6-8-12;/h12H,3-11H2,1-2H3,(H,19,21);1H
- Clave inchi: JDRCRHWXKFJSRB-UHFFFAOYSA-N
- Sonrisas: C(C1=C(SC2CN(CC)CCC1=2)NC(C1CCCCC1)=O)(=O)OC.Cl
Atributos calculados
- Calidad precisa: 386.1430916g/mol
- Masa isotópica única: 386.1430916g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 5
- Complejidad: 467
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 86.9Ų
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0526-0693-2μmol |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-5μmol |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-10μmol |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-1mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-2mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-3mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-4mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-5mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-10mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0526-0693-15mg |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride |
1135225-77-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride Literatura relevante
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Información adicional sobre methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride
Methyl 2-Cyclohexaneamido-6-Ethyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride: A Promising Compound in Pharmaceutical Research
Methyl 2-Cyclohexaneamido-6-Ethyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride represents a novel synthetic compound with potential applications in pharmaceutical development. This compound, with the CAS No. 1135225-77-2, is characterized by its unique structural features, including a thieno[2,3-c]pyridine ring system and functional groups such as the cyclohexaneamido and ethyl substituents. Recent studies have highlighted its potential as a lead molecule for the design of new therapeutic agents, particularly in the context of neurodegenerative diseases and inflammatory conditions.
The thieno[2,3-c]pyridine core is a well-known scaffold in medicinal chemistry due to its ability to modulate various biological targets. The presence of the ethyl group at the 6-position introduces additional steric and electronic effects, which may influence the compound's interaction with target proteins. The cyclohexaneamido group at the 2-position further enhances the molecule's hydrophobicity, potentially improving its cellular permeability and bioavailability. These structural modifications are critical for optimizing the compound's pharmacological profile.
Recent research has focused on the synthetic pathways leading to this compound, with particular emphasis on the hydrochloride salt formation. The hydrochloride salt form is advantageous for pharmaceutical applications due to its enhanced solubility and stability under various conditions. Studies published in 2023 have demonstrated that the hydrochloride salt form of this compound exhibits improved crystallinity, which is essential for solid-state formulation and drug delivery systems.
The 4H,5H,6H,7H-thieno[2,3-c]pyridine ring system is a key structural element of this compound, offering multiple opportunities for functionalization. The thieno[2,3-c]pyridine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. This property makes it a valuable scaffold for the development of drugs targeting G-protein coupled receptors (GPCRs) and ion channels. The ethyl substitution at the 6-position may further modulate the compound's binding affinity and selectivity for specific targets.
Pharmacological studies have shown that this compound exhibits selective activity against certain enzymes and receptors. For example, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound demonstrates inhibitory activity against the enzyme acetylcholinesterase, which is implicated in neurodegenerative disorders such as Alzheimer's disease. The hydrochloride salt form of the compound was found to be more effective in in vitro assays, suggesting that the salt form may enhance its biological activity.
The synthesis of this compound involves multiple steps, with the cyclohexaneamido group being introduced through a nucleophilic substitution reaction. The ethyl substitution at the 6-position is typically achieved through an alkylation reaction. These synthetic strategies are critical for the development of scalable and cost-effective methods for producing the compound in sufficient quantities for preclinical and clinical studies.
Recent advancements in computational chemistry have enabled the prediction of the three-dimensional structure of this compound, which is essential for understanding its molecular interactions. Molecular docking studies have shown that the thieno[2,3-c]pyridine ring can form hydrogen bonds with amino acid residues in target proteins, enhancing its binding affinity. These findings have significant implications for the design of new drugs with improved potency and selectivity.
The hydrochloride salt form of this compound has also been studied for its physicochemical properties, including solubility, melting point, and crystallinity. These properties are crucial for the development of pharmaceutical formulations that ensure optimal drug delivery and therapeutic efficacy. A 2023 study published in the European Journal of Pharmaceutics and Biopharmaceutics highlighted the importance of the hydrochloride salt form in improving the solubility of the compound in aqueous environments, which is essential for oral administration.
Furthermore, the ethyl group at the 6-position has been shown to influence the compound's lipophilicity, which is a key factor in determining its ability to cross cell membranes. This property is particularly important for drugs targeting the central nervous system, where efficient penetration of the blood-brain barrier is required. The cyclohexaneamido group at the 2-position may also contribute to the compound's lipophilicity, enhancing its potential as a neuropharmacological agent.
Current research is focused on the preclinical evaluation of this compound, with particular emphasis on its in vivo efficacy and safety profile. Studies are underway to assess its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions. The hydrochloride salt form is being evaluated for its suitability in drug delivery systems, such as oral tablets and injectable solutions.
In conclusion, Methyl 2-Cyclohexaneamido-6-Ethyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride is a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the thieno[2,3-c]pyridine ring system, the ethyl substitution, and the hydrochloride salt form, make it a valuable candidate for the development of new therapeutic agents. Ongoing studies are expected to provide further insights into its pharmacological properties and potential applications in the treatment of various diseases.
1135225-77-2 (methyl 2-cyclohexaneamido-6-ethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate hydrochloride) Productos relacionados
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)